Methanol, hydroperoxy-

Description

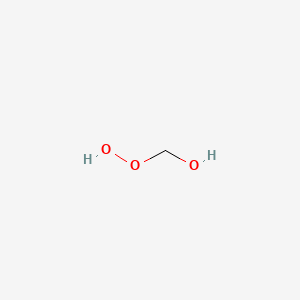

Structure

3D Structure

Properties

CAS No. |

15932-89-5 |

|---|---|

Molecular Formula |

CH4O3 |

Molecular Weight |

64.041 g/mol |

IUPAC Name |

hydroperoxymethanol |

InChI |

InChI=1S/CH4O3/c2-1-4-3/h2-3H,1H2 |

InChI Key |

NEZWFWIACBUQMN-UHFFFAOYSA-N |

SMILES |

C(O)OO |

Canonical SMILES |

C(O)OO |

Other CAS No. |

15932-89-5 |

Synonyms |

HMHP cpd hydroxymethyl hydroperoxide |

Origin of Product |

United States |

Formation Mechanisms of Methanol, Hydroperoxy

Gas-Phase Formation Pathways

The formation of hydroxymethyl hydroperoxide in the gas phase is primarily attributed to three main pathways: the reaction of Criegee intermediates with water, the interaction of formaldehyde (B43269) with hydrogen peroxide, and radical-mediated reactions.

Reaction of Criegee Intermediates with Water Vapor

A principal atmospheric source of HMHP is the reaction of the simplest Criegee intermediate, CH₂OO, with water (H₂O). osti.govnih.gov Criegee intermediates are highly reactive zwitterions formed during the ozonolysis of alkenes. osti.gov The reaction between CH₂OO and water vapor is considered a dominant removal mechanism for CH₂OO in the atmosphere. osti.govnih.gov

The reaction of the CH₂OO Criegee intermediate with water is effectively a hydrolysis process. Theoretical and experimental studies confirm that this reaction leads directly to the formation of hydroxymethyl hydroperoxide. nih.govrsc.org The reaction proceeds through the formation of a pre-reaction hydrogen-bonded complex between the Criegee intermediate and a water molecule. rsc.org This initial complex is more stable than the reactants. From this complex, the reaction can proceed to form HMHP. rsc.org This pathway is a significant contributor to atmospheric hydroperoxides. researchgate.net

The concentration of water vapor significantly influences the formation of HMHP. While the reaction with a single water molecule (monomer) occurs, studies have shown that the reaction with a water dimer, (H₂O)₂, is substantially faster and is predicted to be the dominant loss pathway for CH₂OO in the atmosphere. nih.govrsc.org The primary products of the reaction between CH₂OO and the water dimer have been experimentally determined, with HMHP being the major product. osti.govresearchgate.netpnas.org

Product Yields from the Reaction of CH₂OO with Water Dimer

| Product | Formula | Branching Yield (%) |

|---|---|---|

| Methanol (B129727), hydroperoxy- (HMHP) | HOCH₂OOH | 55% researchgate.netpnas.org |

| Formaldehyde | HCHO | 40% researchgate.netpnas.org |

This table presents the primary product yields from the gas-phase reaction of the simplest Criegee intermediate (CH₂OO) with the water dimer.

The ozonolysis of alkenes is a fundamental process in the troposphere that generates Criegee intermediates. osti.gov Consequently, the reaction of ozone with terminal alkenes, such as ethene and isoprene, in the presence of water vapor is a significant source of HMHP. copernicus.orgcaltech.eduresearchgate.net Hydroxymethyl hydroperoxide has been identified as a product in the ozonolysis of various alkenes under humid conditions. caltech.edu The yield of stabilized Criegee intermediates from these ozonolysis reactions directly impacts the potential for HMHP formation. nih.gov

Reactions Involving Formaldehyde and Hydrogen Peroxide

Hydroxymethyl hydroperoxide can also be formed through the reversible reaction of formaldehyde (HCHO) with hydrogen peroxide (H₂O₂). copernicus.orgcopernicus.org This reaction is particularly relevant in the atmospheric aqueous phase, such as in cloud and fog droplets, where the precursors can be present in high concentrations. copernicus.orgosti.gov While this is primarily an aqueous-phase process, it is driven by the partitioning of gas-phase formaldehyde and hydrogen peroxide into the water droplets. copernicus.org The reaction involves the nucleophilic addition of H₂O₂ to the carbonyl carbon of formaldehyde. osti.gov

Equilibrium and Kinetic Data for HMHP Formation from HCHO and H₂O₂

| Parameter | Symbol | Value | Conditions | Reference |

|---|---|---|---|---|

| Equilibrium Constant | K₁ | 2.35 x 10⁻² e²⁶¹⁰/ᵀ M⁻¹ | Temperature (T) in Kelvin | copernicus.org |

| Equilibrium Constant | Kₑₙ | 172 (± 2) M⁻¹ | - | copernicus.org |

| Forward Rate Constant | k₁ | 6.0 x 10¹³ e⁻⁹⁴⁵⁰/ᵀ M⁻¹s⁻¹ | pH 7.07, T in Kelvin | copernicus.org |

This table provides temperature-dependent equilibrium and rate constants for the reversible formation of HMHP from formaldehyde and hydrogen peroxide in aqueous solution.

Radical-Mediated Pathways

Radical chemistry provides another avenue for the formation of HMHP in the atmosphere. One plausible mechanism involves the reaction of the hydroxymethylperoxy radical (HOCH₂OO•) with the hydroperoxyl radical (HO₂•). The hydroxymethylperoxy radical itself is formed from the OH-radical-initiated oxidation of HMHP via H-abstraction from the -OOH group. caltech.edu

The key reaction steps are:

Formation of the peroxy radical: HOCH₂OOH + •OH → HOCH₂OO• + H₂O caltech.edu

Reaction with the hydroperoxyl radical to form HMHP: HOCH₂OO• + HO₂• → HOCH₂OOH + O₂

This self-reaction pathway, where a product's own oxidation can lead back to its formation, is an important cycle in atmospheric chemistry. The reaction of peroxy radicals (RO₂) with HO₂• is a well-established channel for producing organic hydroperoxides (ROOH).

Aqueous-Phase Formation Pathways

The formation of Methanol, hydroperoxy- in the aqueous phase, such as in cloud and fog droplets, is a key process influencing the chemical composition of the atmosphere. pnas.orgnih.gov Two primary pathways are discussed below.

Reversible Nucleophilic Addition of Hydrogen Peroxide to Carbonyls

One of the principal formation routes for Methanol, hydroperoxy- in the aqueous phase is the reversible nucleophilic addition of hydrogen peroxide (H₂O₂) to formaldehyde (HCHO). researchgate.netresearchgate.net This reaction is an example of the broader class of reactions involving the addition of nucleophiles to carbonyl compounds.

The reaction proceeds as follows:

HCHO + H₂O₂ ⇌ HOCH₂OOH

In this equilibrium, formaldehyde, the simplest aldehyde, acts as an electrophile. The oxygen atom of hydrogen peroxide, a nucleophile, attacks the electrophilic carbonyl carbon of formaldehyde. This leads to the formation of a tetrahedral intermediate which then protonates to yield Methanol, hydroperoxy-. msu.edu

The formation of α-hydroxyhydroperoxides (α-HHPs), the class of compounds to which Methanol, hydroperoxy- belongs, is enhanced at lower temperatures. researchgate.netcopernicus.org However, the rates at which these compounds form are also slower at these temperatures. copernicus.org Studies have shown that significant α-HHP formation occurs from the reaction of hydrogen peroxide with various aldehydes, including formaldehyde, acetaldehyde, and propionaldehyde. researchgate.net High concentrations of inorganic salts can suppress the formation of α-HHPs by shifting the equilibrium towards the hydrated form of the aldehydes. researchgate.net

The equilibrium constants for the formation of several α-HHPs have been determined using techniques such as proton nuclear magnetic resonance (¹H NMR) spectroscopy and proton transfer reaction mass spectrometry (PTR-MS). researchgate.netresearchgate.net

Factors Influencing the Reversible Nucleophilic Addition:

| Factor | Effect on Methanol, hydroperoxy- Formation |

| Temperature | Lower temperatures favor the equilibrium towards product formation. researchgate.netcopernicus.org |

| Aldehyde Structure | The reaction is significant with simple aldehydes like formaldehyde. researchgate.net |

| Inorganic Salts | High concentrations can slightly suppress formation. researchgate.net |

In-Cloud Processing Mechanisms

Cloud droplets provide a significant medium for the aqueous-phase formation of Methanol, hydroperoxy-. pnas.orgkeutschgroup.com Formaldehyde, which has a high Henry's law constant, readily partitions into cloud and fog water. pnas.org Within these droplets, where concentrations of both formaldehyde and hydrogen peroxide can be high, the formation of Methanol, hydroperoxy- is facilitated. pnas.orgcopernicus.org

This in-cloud formation is a critical component of what is known as "in-cloud processing," a series of chemical reactions that occur within cloud droplets and can significantly alter the chemical composition of the atmosphere. pnas.orgkeutschgroup.com Methanol, hydroperoxy- formed in clouds can act as an efficient oxidant for dissolved sulfur dioxide (SO₂), leading to the formation of sulfate (B86663), a major component of atmospheric particulate matter. pnas.orgnih.gov This process is catalytic in nature, as formaldehyde is regenerated and can participate in further reactions. pnas.orgnih.gov

The formation of Methanol, hydroperoxy- within clouds can be influenced by various factors, including the concentrations of precursor gases (formaldehyde and hydrogen peroxide), the pH of the cloud water, and the presence of other chemical species. acs.orgpusan.ac.kr For instance, the decomposition of organic peroxides has been identified as a dominant source of aerosol-phase hydrogen peroxide, which can then contribute to the formation of Methanol, hydroperoxy-. acs.org

Research has shown that in-cloud oxidation rates of sulfur dioxide are much faster than in the gas phase, highlighting the importance of aqueous-phase oxidants like Methanol, hydroperoxy-. researchgate.net The presence of Methanol, hydroperoxy- has been observed in cloud water, rainwater, and ambient air, confirming its role in atmospheric chemistry. copernicus.org

Reaction Pathways and Kinetic Studies of Methanol, Hydroperoxy

Oxidative Degradation Initiated by Hydroxyl Radicals (OH)

Hydrogen Abstraction Channel Analysis

The abstraction of a hydrogen atom from the hydroperoxy (-OOH) group by an OH radical is one of the competing reaction pathways. acs.org This reaction leads to the formation of a hydroxymethylperoxy radical (HOCH₂OO•) and a water molecule.

HOCH₂OOH + •OH → HOCH₂OO• + H₂O

Experimental studies suggest that this pathway ultimately results in the formation of formaldehyde (B43269). acs.orgnih.gov However, theoretical calculations indicate that this channel has a higher energy barrier compared to abstraction from the alpha-carbon, making it a less dominant pathway. acs.org

The abstraction of the hydrogen atom from the alcoholic (-OH) group is a possible, though less favorable, reaction channel. acs.org

HOCH₂OOH + •OH → •OCH₂OOH + H₂O (leading to HOC(•)HOOH)

This pathway leads to the formation of the HOC(•)HOOH radical and water. According to ab initio studies, this process has the highest entrance barrier among the three abstraction channels, suggesting it is the least likely to occur under atmospheric conditions. acs.org

The dominant pathway for the OH-initiated oxidation of HMHP is the abstraction of a hydrogen atom from the alpha-carbon (-CH₂-). acs.org This channel has the lowest entrance barrier, making it the most favorable kinetically. acs.org

HOCH₂OOH + •OH → •OCH₂OOH + H₂O

This reaction produces a water molecule and the •OCH₂OOH radical. acs.org Experimental evidence supports this, suggesting that the abstraction of the methyl hydrogen is the primary route leading to the formation of formic acid. acs.orgnih.gov

| Abstraction Site | Resulting Radical | Relative Energy Barrier (kcal/mol) acs.org | Rate Coefficient at 298 K (cm³ molecule⁻¹ s⁻¹) copernicus.org |

|---|---|---|---|

| Alpha-Carbon (-CH₂-) | •OCH₂OOH | Lowest | 5.33 x 10⁻¹² |

| Hydroperoxy (-OOH) | HOCH₂OO• | Intermediate | 1.58 x 10⁻¹² |

| Alcoholic (-OH) | HOC(•)HOOH | Highest | 2.88 x 10⁻¹³ |

Product Formation and Yields

The radicals formed from the initial hydrogen abstraction undergo further reactions that determine the final product distribution. The primary stable products observed in chamber studies are formic acid and formaldehyde. acs.orgnih.gov The relative yields of these products provide insight into the dominant initial reaction channels.

Formic acid (HCOOH) is a major product of the oxidative degradation of hydroperoxy-methanol. acs.orgnih.gov Theoretical studies propose that formic acid is formed directly following the abstraction of a hydrogen atom from the alpha-carbon. acs.org The resulting •OCH₂OOH radical is unstable and undergoes spontaneous decomposition without any stable intermediates. acs.org This decomposition breaks the O-O and C-H bonds, leading directly to the formation of formic acid and regenerating an OH radical. acs.org

•OCH₂OOH → HCOOH + •OH

This pathway represents an OH-catalyzed degradation of hydroperoxy-methanol into formic acid and water, supporting the idea that HMHP is an atmospheric source of formic acid. acs.org Experimental results confirm a high yield of formic acid from the reaction, with a formic acid to formaldehyde yield ratio of 0.88 ± 0.21, which was observed to be independent of nitrogen oxide (NO) concentrations. acs.orgnih.gov

| Product Ratio | Value |

|---|---|

| Formic Acid / Formaldehyde | 0.88 ± 0.21 |

Formaldehyde Formation Pathways

The formation of formaldehyde (H₂CO) is a significant outcome of the chemical processing of methanol-derived species, including the hydroperoxymethyl radical and its precursors. In aqueous phases, the self-reaction of the hydroperoxymethylperoxy radical (·OOCH₂OH), which is formed from the reaction of the hydroxymethyl radical (·CH₂OH) with oxygen, can lead to the generation of formaldehyde. researchgate.net The decomposition of ·OOCH₂OH is base-catalyzed, favoring the formation of hydrated formaldehyde at higher pH levels. researchgate.net

Another major pathway involves precursors such as the hydroxymethyl cation (CH₂OH⁺). This cation, which can be formed from the oxidation of methanol (B129727), can subsequently eliminate a proton to yield stable formaldehyde. aanda.orgresearchgate.net This process has been observed in simulations of methanol ice bombardment by OH⁺ cations, indicating its relevance in astrophysical environments. aanda.orgresearchgate.net Furthermore, an ionic route involving the reaction of the methanol radical cation with molecular oxygen has been identified as a fast pathway to producing protonated formaldehyde, which can then neutralize to formaldehyde. nih.govnih.gov The methoxy (B1213986) radical (CH₃O), another product of methanol oxidation, also contributes to formaldehyde production by reacting almost instantaneously with oxygen. copernicus.org

These varied pathways underscore the role of methanol oxidation products as significant sources of atmospheric formaldehyde.

HOx Radical Generation Mechanisms

The hydroperoxymethyl radical is involved in chemical cycles that generate HOₓ radicals (OH and HO₂), which are central to the atmosphere's oxidative capacity. nih.govharvard.edu A primary mechanism for HO₂ generation is the reaction of the hydroperoxymethyl radical (HOCH₂O·) with molecular oxygen. This reaction is a dominant removal pathway for the HOCH₂O· radical, leading to the formation of formic acid and a hydroperoxyl radical (HO₂). copernicus.org

Kinetics and Rate Coefficient Determinations

The kinetics of reactions involving hydroperoxy alkyl radicals (QOOH), such as the hydroperoxymethyl radical, are fundamental to developing accurate combustion and atmospheric models. acs.org Rate coefficients for these reactions are determined through experimental measurements and theoretical calculations. For instance, the rate constant for the reaction of the simplest Criegee intermediate (CH₂OO) with hydroperoxymethyl formate (B1220265) (HPMF), a related hydroperoxide, has been calculated to be 2.33 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 298 K. researchgate.net

Theoretical studies employ methods like the canonical transition state theory to determine high-pressure limit rate constants for individual reaction channels. researchgate.net These calculations provide essential data for understanding the competition between different reaction pathways, such as isomerization, cyclization, and dissociation of hydroperoxy radicals. acs.orgresearchgate.net

Temperature Dependence Studies

The rate coefficients of reactions involving hydroperoxy radicals often exhibit a significant dependence on temperature. dlut.edu.cn For many reactions, this relationship is described by a modified Arrhenius expression. Studies on related species provide insight into the expected behavior. For example, the reaction between the Criegee intermediate CH₂OO and hydroperoxymethyl formate (HPMF) shows a negative temperature dependence, meaning the reaction slows down as the temperature increases. researchgate.netnih.gov

The table below illustrates the negative temperature dependence observed for the reaction of CH₂OO with HPMTF, a similar hydroperoxide species.

| Temperature (K) | Total Rate Constant (k_tot) (cm³ molecule⁻¹ s⁻¹) |

| 200 | 2.85 × 10⁻¹⁰ |

| 340 | 1.33 × 10⁻¹² |

| Data derived from a study on the reaction of CH₂OO with Hydroperoxymethyl Thioformate (HPMTF). nih.gov |

Pressure Dependence Considerations

For hydroperoxy alkyl radical (QOOH) reactions, methods such as the Rice–Ramsperger–Kassel–Marcus/master equation (RRKM/ME) are used to compute pressure-dependent rate constants over wide ranges of temperatures and pressures (e.g., 0.01 to 100 atm). acs.org However, for many conditions relevant to combustion, the reactions of QOOH radicals can often be described using high-pressure limit rate expressions, as the system effectively reaches this limit. acs.org The significance of pressure dependence is specific to the reaction; for instance, the reaction of HO₂ with C₃F₇CHO shows a distinct pressure effect, whereas the reaction with C₂F₅CHO does not. copernicus.org

Reactions with Other Radical Species

Reactions with Criegee Intermediates (e.g., CH₂OO)

The hydroperoxymethyl radical belongs to the class of hydroperoxides (containing an -OOH group), which are known to react with Criegee intermediates. While direct kinetic studies on the reaction of the hydroperoxymethyl radical (·CH₂OOH) with Criegee intermediates are scarce, extensive research on the reactions of Criegee intermediates with stable hydroperoxides like hydrogen peroxide (H₂O₂), methyl hydroperoxide (CH₃OOH), and hydroperoxymethyl formate (HPMF) provides significant insight. researchgate.netnih.govacs.org

The reaction typically proceeds via the insertion of the Criegee intermediate into the O-H bond of the hydroperoxide group. researchgate.net For the reaction of the simplest Criegee intermediate, CH₂OO, with HPMF, the insertion into the hydroperoxy (-OOH) group is found to be more favorable than reaction at other sites. researchgate.net This reaction can be surprisingly fast and may compete with other atmospheric sinks for hydroperoxides, especially at night. nih.govresearchgate.net Theoretical calculations have revealed that these reactions can have complex potential energy surfaces with submerged barriers and exhibit strong negative temperature dependencies. nih.gov Furthermore, vibrational anharmonicity has been shown to increase the calculated rate constants by large factors (11 to 67) for the hydroperoxide addition pathway at atmospheric temperatures (190 to 350 K). nih.govresearchgate.net

Characterization of Adduct Formation

The reaction between hydroxymethyl hydroperoxide (HMHP), also known as methanol, hydroperoxy-, and sulfur trioxide (SO3) is a significant area of atmospheric research. Theoretical studies have explored the formation of an adduct between HMHP and SO3. This process is of interest due to its potential role in atmospheric chemistry, particularly in the formation of new particles.

Quantum chemical calculations have been employed to investigate the addition of the simplest Criegee intermediate, CH2OO, to HMHP. This reaction is relevant as it can lead to the formation of an ether oxide, HOCH2O(O)CH2OOH. rsc.org The formation of this adduct is considered a favorable reaction channel. rsc.org The standard enthalpy of reaction (ΔHRX,298K) for this process has been calculated to be -20.02 kcal mol-1, with a zero-point corrected barrier height of -6.33 kcal mol-1. rsc.org The negative reaction barrier suggests a spontaneous reaction. rsc.org

The interaction involves the addition of CH2OO to one of the three oxygen atoms in the HMHP molecule. rsc.org The most favored pathway is the formation of the ether oxide. rsc.org This reaction is pressure-dependent, and a two-transition state model has been utilized to determine reliable rate coefficients at the high-pressure limit. rsc.org

Implications for Atmospheric Sulfur Trioxide (SO3) Formation

The formation of the HMHP-CH2OO adduct has significant implications for the atmospheric concentration of sulfur trioxide (SO3). The ether oxide formed from the reaction of HMHP and CH2OO can subsequently react with sulfur dioxide (SO2) at a rapid rate to produce SO3. rsc.org This newly formed SO3 can then react with water to generate sulfuric acid (H2SO4), a key component in the formation of atmospheric aerosols and clouds. rsc.org

This indirect pathway for SO3 production highlights the potential importance of the reaction between HMHP and Criegee intermediates in atmospheric sulfur chemistry. rsc.org It suggests that this reaction could be a significant, previously unaccounted for, source of atmospheric sulfuric acid. rsc.orgsandia.gov The catalytic role of formaldehyde (HCHO) in this process is also noteworthy, as it reacts with hydrogen peroxide (H2O2) to form HMHP, which then oxidizes dissolved SO2 to sulfate (B86663), regenerating HCHO. nih.govpnas.org This catalytic cycle can significantly reduce the atmospheric lifetime of SO2. nih.govpnas.org

Interaction with Hydroperoxyl Radicals (HO2)

The interaction between hydroxymethyl hydroperoxide and hydroperoxyl radicals (HO2) is another crucial reaction in atmospheric chemistry. Theoretical studies have been conducted to understand the mechanisms and kinetics of the reactions between HO2 radicals and hydroxymethylperoxy radicals (HOCH2O2), which are structurally related to HMHP. rsc.orgresearchgate.net

These studies have revealed that the presence of the hydroxyl (-OH) group in hydroxymethylperoxy radicals significantly influences the reaction mechanism compared to unsubstituted alkylperoxy radicals. rsc.org The reaction pathways are characterized by the formation of various hydrogen-bonded prereactive complexes and exhibit a high degree of anisotropy. rsc.org The transition states for these reactions often involve four-, five-, six-, or seven-membered cyclic structures. rsc.org

The products of the reaction between HO2 and hydroxymethylperoxy radicals are temperature-dependent. At lower temperatures, the formation of hydroperoxide molecules is favored, while at higher temperatures, the production of hydroxyl radicals becomes more significant. rsc.org This reaction has also been identified as a potential source of formic acid in the atmosphere. rsc.org

Experimental studies on the oxidation of HMHP initiated by hydroxyl (OH) radicals have provided valuable kinetic data. At 295 K, the rate coefficient for the reaction of HMHP with OH has been measured to be (7.1 ± 1.5) × 10-12 cm3 molecule-1 s-1. nih.govacs.org This reaction is considered one of the most important atmospheric removal processes for HMHP. nih.govacs.orgresearchgate.net The reaction proceeds through hydrogen abstraction from different sites on the HMHP molecule, leading to the formation of various products, including formic acid and formaldehyde. nih.govacs.orgresearchgate.netacs.org

Decomposition Pathways

Unimolecular Decomposition Processes

Hydroxymethyl hydroperoxide can undergo unimolecular decomposition through several pathways. Theoretical investigations have identified various decomposition channels, including the formation of formic acid and water, formaldehyde and hydrogen peroxide, and a homolytic cleavage that produces H2COOH and hydroxyl radicals. nih.gov

The decomposition pathway leading to formaldehyde and hydrogen peroxide is generally considered to be the most favorable kinetically. copernicus.org This is consistent with findings for the unimolecular decomposition of other hydroxyalkyl hydroperoxides, where the aldehyde- or ketone-forming channel is preferred over the carboxylic acid-forming channel. copernicus.org

Recent studies employing quasiclassical trajectory calculations on a full-dimensional potential energy surface have revealed a "roaming" mechanism in the decomposition of HMHP. acs.orgnih.gov This pathway involves the near-direct dissociation of HMHP into a hydroxyl radical and a hydroxymethoxy radical. acs.orgnih.gov The hydroxyl radical then retracts and abstracts a hydrogen atom, leading to the formation of water and formic acid. acs.orgnih.gov This roaming mechanism has been found to be the predominant pathway for producing these products and results in a higher internal energy of the formic acid product compared to the direct transition state mechanism. acs.orgnih.gov

Water-Assisted Decomposition Mechanisms

The presence of water can significantly influence the decomposition of hydroxymethyl hydroperoxide. Theoretical studies have shown that a water molecule can catalyze the decomposition of HMHP, leading to the formation of formaldehyde and hydrogen peroxide. nih.govresearchmap.jpacs.org This catalytic effect is achieved through the formation of a six-membered cyclic transition state involving the water molecule, which lowers the activation energy barrier for the reaction by approximately 14 kcal/mol. nih.gov

Experimental studies have confirmed that the decomposition of α-hydroxyalkyl-hydroperoxides, including HMHP, is accelerated in the presence of water. acs.org The rate of decomposition is sensitive to the water content, pH, and temperature of the reaction medium. researchmap.jp In aqueous solutions, the decomposition of HMHP is catalyzed by both H+ and OH- ions. researchmap.jp The proton-catalyzed decomposition in acidic aqueous media leads to the formation of the corresponding aldehydes and hydrogen peroxide. acs.org

Thermal Decomposition Kinetics and Mechanisms

The thermal decomposition of hydroxymethyl hydroperoxide has been studied to understand its stability and reaction kinetics at different temperatures. The rate of decomposition increases with temperature. acs.org For the aqueous-phase decomposition of HMHP at pH 7.1, an activation energy (Ea) of 22.9 kcal mol–1 has been reported. acs.org

The decomposition of α-hydroxyalkyl-hydroperoxides in the liquid phase generally follows first-order kinetics, with the rate constant increasing with temperature. rsc.org For example, the first-order rate coefficient for the decomposition of C13 α-alkoxyalkyl-hydroperoxides at pH 4.5 increased from (5.3 ± 0.2) × 10−4 s−1 at 288 K to (2.1 ± 1.4) × 10−3 s−1 at 308 K. rsc.org

The mechanism of thermal decomposition can be complex and may involve multiple steps. For other hydroperoxides, such as cumene (B47948) hydroperoxide, the thermal decomposition mechanism has been proposed to involve the formation of a dimer association as a rate-determining step. semanticscholar.org

Photodissociation Mechanisms and Excited States

The photodissociation of hydroxymethyl hydroperoxide (HMHP) is a key atmospheric removal process. nih.gov Theoretical studies using coupled cluster and multireference configuration interaction methods have been employed to investigate the excited states and likely photodissociation products of HMHP. nih.gov These studies provide vertical excitation energies and map the potential energy surfaces along various dissociation pathways, which helps in understanding the experimental UV absorption spectra and the photodissociation mechanism of HMHP under tropospheric conditions. nih.govaip.org

Theoretical calculations suggest that the O-O bond in HMHP is relatively weak and elongated compared to the same bond in hydrogen peroxide, making it susceptible to cleavage upon photoexcitation. aip.org The primary photodissociation pathway for HMHP is the homolytic cleavage of the O-O bond. aip.orgresearchgate.net This process leads to the formation of a hydroxyl radical (OH) and a hydroxymethoxy radical (HOCH₂O). aip.org

Experimental studies on the photodissociation of HMHP through vibrational overtone excitation have confirmed the production of OH radicals. aip.org The hydroxymethoxy radical is a transient species, and its properties, spectroscopy, and photochemistry have been theoretically predicted. aip.org

Table 1: Predicted Photodissociation Products from O-O Bond Cleavage of HMHP

| Reactant | Primary Products |

| HOCH₂OOH | HOCH₂O• + •OH |

This table summarizes the primary radical products formed from the homolytic cleavage of the O-O bond in hydroxymethyl hydroperoxide upon photoexcitation.

Besides the primary O-O bond cleavage, other dissociation channels for HMHP have been investigated theoretically. These include the breaking of O-H, C-O, and C-H bonds. nih.govaip.org

O-H Bond Cleavage: Excitation to certain excited states can weaken the O-H bonds, potentially leading to their dissociation. aip.org

C-O Bond Cleavage: The C-OH bond dissociation can also lead to the formation of OH radicals. aip.org

Unimolecular Decomposition: HMHP can also undergo unimolecular decomposition. The primary mechanism for this is the elimination of hydrogen peroxide (H₂O₂) to produce formaldehyde (HCHO). researchgate.net Minor channels can yield formic acid (HCOOH) and water (H₂O), or a hydroxyl radical (OH) and a HOCH₂O radical. researchgate.netnih.gov

It is important to note that the dominant dissociation pathway is highly dependent on the excitation energy and the specific electronic state accessed. nih.govaip.org

Reactivity as an Oxidizing Agent

Hydroxymethyl hydroperoxide is a potent oxidizing agent in the atmosphere, playing a significant role in various chemical transformations, particularly in the aqueous phase of clouds and aerosols. pnas.orgharvard.edu

In the aqueous phase, such as in cloud droplets, HMHP is a significant oxidant of dissolved sulfur dioxide (SO₂,aq). pnas.orgharvard.edu This reaction is a key contributor to the formation of sulfate, a major component of atmospheric particulate matter. pnas.org The oxidation of SO₂,aq by HMHP is rapid, with a reaction rate comparable to or even exceeding that of hydrogen peroxide under certain conditions. harvard.edu

The reaction proceeds through the oxidation of S(IV) species (dissolved SO₂) by HMHP. osti.gov This process is particularly important in regions with high concentrations of isoprene, where HMHP can be a dominant oxidant for SO₂. pnas.org

The oxidation of SO₂ by HMHP is a crucial pathway for the formation of sulfate aerosols in the atmosphere. pnas.org This process is especially significant in cloud processing of pollutants. pnas.org

A notable aspect of this reaction is the catalytic role of formaldehyde (HCHO). pnas.org Formaldehyde reacts with hydrogen peroxide to form HMHP, which then oxidizes SO₂ to sulfate and regenerates formaldehyde in the process. pnas.org This catalytic cycle can significantly reduce the atmospheric lifetime of SO₂. pnas.org

Chemical transport models have shown that the oxidation of SO₂ by HMHP can contribute up to approximately 18% of the global sulfate budget, with this contribution rising to over 50% in isoprene-rich areas like the Amazon. pnas.org This highlights the critical role of HMHP in global particulate matter formation and its subsequent impacts on climate and air quality. pnas.orgharvard.edu

Table 2: Contribution of HMHP to Global and Regional Sulfate Formation

| Region | Contribution to Sulfate Formation |

| Global | Up to ~18% pnas.org |

| Isoprene-Dominated Regions (e.g., Amazon) | >50% pnas.org |

This table illustrates the significant contribution of the oxidation of SO₂ by HMHP to sulfate formation on both global and regional scales, based on chemical transport model simulations.

Advanced Spectroscopic and Analytical Research Methodologies for Methanol, Hydroperoxy

Gas-Phase Spectroscopic Characterization

The study of HMHP in the gas phase is crucial for understanding its role in atmospheric processes. Various spectroscopic methods have been utilized to probe its structure, vibrational modes, and electronic states.

Pure Rotational Spectroscopy Applications

Pure rotational spectroscopy has been instrumental in the precise structural determination of HMHP. aip.org In one study, pure rotational transitions of HMHP were observed in a discharged plasma of a CH2I2/O2/water gas mixture. aip.orgaip.org This experiment provided strong evidence that HMHP is produced from the reaction of the simplest Criegee intermediate, CH2OO, with water vapor. aip.orgaip.org The observed species was identified as the most stable conformer with the aid of quantum chemical calculations. aip.orgaip.org

Twenty-one pure rotational transitions, including a, b, and c-type transitions, were recorded for the normal isotopologue of HMHP. aip.org Isotope experiments using heavy water (D2O) led to the observation of deuterated species of HMHP, further confirming its formation mechanism. aip.orgaip.org The precise rotational constants obtained from these studies provide detailed information about the molecule's geometry. aip.org For instance, at the CCSD(T)/aug-cc-pVTZ level of theory, the calculated rotational constants for the lowest energy conformer are A=17 185 MHz, B=5916 MHz, and C=4980 MHz. aip.org

| Isotopologue | A | B | C | Reference |

|---|---|---|---|---|

| HOCH₂OOH | 17185 | 5916 | 4980 | aip.org |

| DOCH₂OOD | Not explicitly stated | Not explicitly stated | Not explicitly stated | aip.org |

| DOCH₂OOH | Not explicitly stated | Not explicitly stated | Not explicitly stated | aip.org |

| HOCH₂OOD | Not explicitly stated | Not explicitly stated | Not explicitly stated | aip.org |

OH-Stretch Vibrational Spectroscopy

Vibrational spectroscopy, particularly focusing on the OH-stretch, provides insights into the bonding and dynamics of HMHP. acs.org The photodissociation spectrum of HMHP and its partially deuterated analogue, HOCD2OOH, has been measured in the OH-stretching region. acs.org Fourier transform infrared (FTIR) spectroscopy was used for the 1νOH and 2νOH regions, while laser-induced fluorescence (LIF) detection of the OH fragment was employed for the 4νOH and 5νOH overtone regions through action spectroscopy. acs.org

A one-dimensional local-mode model for each OH chromophore, combined with ab initio calculations of the OH-stretching potential energy and dipole moment curves, was used to analyze the spectra. acs.org This approach helped in explaining the major features of the observed absorption and photodissociation spectra. acs.org Theoretical calculations of the harmonic vibrational frequencies have also been reported, providing a more complete picture of the vibrational modes of HMHP. aip.org

UV Absorption Spectroscopy for Excited State Characterization

UV absorption spectroscopy is a key technique for studying the excited electronic states and photodissociation pathways of HMHP. nih.gov The absorption cross-sections of HMHP have been reported for the wavelength range of 205 to 360 nm. aip.org These studies suggest that the primary photodissociation pathway involves the breaking of the O-O bond, leading to the formation of OH and the hydroxymethoxy radical (HOCH2O). aip.org

Theoretical studies using coupled cluster and multireference configuration interaction methods have been conducted to calculate the vertical excitation energies for several excited states of HMHP and the energies along various dissociation pathways (O-O, O-H, C-O, and C-H). aip.orgnih.gov These theoretical results are crucial for interpreting experimental UV absorption spectra and understanding the photodissociation mechanism of HMHP in the troposphere. aip.orgnih.gov Action spectroscopy has also been used to determine the photodissociation cross-sections for HMHP in the 305–365 nm range by measuring the yield of the OH photofragment. copernicus.org

Condensed-Phase Spectroscopic Analysis

While gas-phase studies are vital, condensed-phase analysis provides complementary information, especially regarding the stability and reactions of HMHP in aqueous environments.

Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy for Quantification and Decay Tracking

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy has emerged as a powerful tool for the quantification and tracking of the chemical decay of organic hydroperoxides like HMHP in solution. acs.orgnih.gov A significant challenge in using 1H NMR for aqueous samples is the overwhelming water signal. acs.org However, techniques have been developed to suppress the water signal by over four orders of magnitude, allowing for the detection of peroxide signals. acs.orgnih.gov

This method has been successfully applied to mixtures of various organic hydroperoxides, and the chemical shifts for several species of atmospheric interest have been reported. acs.org For HMHP, 1H NMR can directly track its decomposition. acs.orgnih.gov For example, the decomposition rate of HMHP at pH 6 and 25 °C was measured, showing a first-order rate constant of (5.6 ± 0.1) × 10⁻⁴ s⁻¹. acs.orgnih.gov At 2 °C and the same pH, the rate constant was significantly lower at (2.1 ± 0.1) × 10⁻⁵ s⁻¹. acs.orgnih.gov

| Temperature (°C) | First-Order Rate Constant (s⁻¹) | Reference |

|---|---|---|

| 25 | (5.6 ± 0.1) × 10⁻⁴ | acs.orgnih.gov |

| 2 | (2.1 ± 0.1) × 10⁻⁵ | acs.orgnih.gov |

Mass Spectrometry Techniques

Mass spectrometry offers high sensitivity for the detection of trace atmospheric species like HMHP. Chemical Ionization Mass Spectrometry (CIMS) is a particularly effective method. acs.orgnih.gov In one application, CF3O⁻ was used as the reagent ion to monitor the decay of HMHP in an environmental chamber during its oxidation by OH radicals. acs.orgnih.gov HMHP was detected as the cluster ion HMHP·CF3O⁻ at m/z 149. acs.org This technique allowed for the determination of the reaction rate coefficient of HMHP with OH at 295 K to be (7.1 ± 1.5) × 10⁻¹² cm³ molecule⁻¹s⁻¹. acs.orgnih.gov

While highly sensitive, mass spectrometry is not inherently a quantitative method without proper calibration and standards. nih.gov However, it is invaluable for identifying products and monitoring reaction kinetics in complex mixtures. acs.orgnih.gov

Chemical Ionization Mass Spectrometry (CIMS) for Atmospheric Detection

Chemical Ionization Mass Spectrometry (CIMS) is a powerful tool for the real-time detection of trace gases in the atmosphere. For the study of HMHP, CIMS, specifically using the trifluoromethoxy anion (CF₃O⁻) as the reagent ion, has been effectively utilized. nih.gov This technique is particularly valuable in laboratory studies that simulate atmospheric conditions to observe the reactions of HMHP.

In studies investigating the oxidation of HMHP by hydroxyl (OH) radicals, CF₃O⁻ CIMS serves as a primary detection method. nih.gov It allows for the continuous monitoring of the concentration of HMHP within an environmental chamber. By tracking the decay of the HMHP signal over time, relative to a reference compound with a known reaction rate with OH, researchers can determine the rate coefficient for the HMHP + OH reaction. nih.gov This method provides crucial data for understanding the atmospheric lifetime and sinks of HMHP. nih.gov

Detailed Research Findings from CIMS Studies:

Analyte: Hydroxymethyl hydroperoxide (HMHP)

Reagent Ion: CF₃O⁻

Application: Monitoring the decay of HMHP and the formation of products during oxidation experiments. nih.gov

Key Finding: Used in conjunction with Laser-Induced Fluorescence (LIF), CIMS helped establish that the reaction of HMHP with OH radicals produces formic acid and formaldehyde (B43269). nih.gov The relative yields of these products were quantified, providing insight into the different reaction pathways (abstraction of a methyl hydrogen versus a hydroperoxy hydrogen). nih.gov

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) for Aqueous-Phase Studies

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a sensitive, real-time technique for detecting volatile organic compounds (VOCs). nih.gov While PTR-MS analyzes the gas phase, it is a valuable tool for aqueous-phase studies by analyzing the headspace in equilibrium with a liquid sample. researchgate.net For a compound to be detected, it must have a proton affinity higher than that of water. tofwerk.com

The application of PTR-MS in the context of aqueous HMHP involves studying the equilibria of its formation. HMHP is formed from the reversible reaction of formaldehyde and hydrogen peroxide in water. copernicus.org Researchers have used PTR-MS to measure the gas-phase concentrations of reactants (e.g., formaldehyde) in the headspace above an aqueous solution. researchgate.net By observing the change in the headspace concentration upon the addition of hydrogen peroxide to the solution, the equilibrium constant for the formation of α-hydroxyhydroperoxides, including HMHP, can be determined. researchgate.netcopernicus.org This provides fundamental data on the stability and formation of HMHP in atmospheric water droplets (e.g., clouds, fog, and aerosols). copernicus.org

However, PTR-MS measurements can be complex. It has been noted that HMHP can act as a potential interference in the detection of formaldehyde, as it may decompose back to formaldehyde in the instrument's stripping solution or inlet. copernicus.org

Interactive Data Table: PTR-MS Application in Aqueous-Phase Equilibrium Studies

| Parameter | Description | Relevance to HMHP Research | Source |

| Technique | Headspace analysis of aqueous solutions using PTR-MS. | Indirectly studies aqueous-phase chemistry by measuring gas-phase concentrations in equilibrium. | researchgate.net |

| Measurement | Depletion of gas-phase formaldehyde concentration after adding H₂O₂ to the aqueous solution. | Allows for the calculation of the equilibrium constant (K) for HMHP formation in water. | researchgate.netcopernicus.org |

| Significance | Quantifies the stability and prevalence of HMHP in atmospheric aqueous phases. | copernicus.org | |

| Challenge | Potential for HMHP to interfere with measurements of its precursor, formaldehyde. | copernicus.org |

Laboratory Environmental Chamber Studies for Reaction Kinetics and Product Analysis

Laboratory environmental chambers are indispensable for studying the atmospheric chemistry of compounds like HMHP under controlled, reproducible conditions. These large-volume reactors allow scientists to simulate specific atmospheric scenarios to investigate reaction rates and identify oxidation products. nih.govnasa.gov

For HMHP, chamber studies have been central to understanding its primary atmospheric removal process: reaction with the hydroxyl (OH) radical. nih.gov In a typical experiment, a synthesized mixture containing HMHP is introduced into the chamber along with an OH precursor (e.g., methyl nitrite) and a reference compound. nih.gov Upon initiation of photolysis to generate OH radicals, instruments like CIMS and Laser-Induced Fluorescence (LIF) monitor the concentrations of HMHP, the reference compound, and key products over time. nih.gov

These studies have yielded precise measurements of the reaction rate coefficient and the branching ratios for product formation. nih.gov It has been determined that the reaction proceeds via H-abstraction from three different sites on the HMHP molecule, leading to either formic acid or formaldehyde. actris.eu The ratio of these products is a critical parameter for atmospheric models. nih.gov

Interactive Data Table: Key Findings from Environmental Chamber Studies of HMHP + OH Reaction

| Parameter | Finding | Significance | Source |

| Reaction Rate Coefficient (k) | (7.1 ± 1.5) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 295 K | Determines the atmospheric lifetime of HMHP with respect to oxidation by OH radicals. | nih.gov |

| Primary Products | Formic Acid (HCOOH) and Formaldehyde (HCHO) | These products influence atmospheric acidity and oxidant budgets. | nih.govactris.eu |

| Product Yield Ratio (HCOOH:HCHO) | 0.88 ± 0.21 | Provides insight into the reaction mechanism, indicating the relative importance of different H-abstraction pathways. | nih.gov |

| NO Dependence | The product yield ratio was found to be independent of Nitrogen Monoxide (NO) concentration. | Suggests that the fate of the intermediate radicals is not significantly altered by typical atmospheric NO levels. | nih.gov |

Synchrotron Radiation Applications in Ion Chemistry Research

Synchrotron radiation provides an intense, tunable source of photons, making it a powerful tool for investigating the fundamental ion-molecule reactions that can occur in the upper atmosphere. osti.gov Research using synchrotron radiation has explored the ionic pathways that may be relevant to atmospheric chemistry, including reactions involving methanol (B129727), a precursor to HMHP. osti.govionicon.com

One study investigated the reaction between the methanol radical cation (CH₃OH⁺) and molecular oxygen (O₂), a process of interest for understanding ion chemistry in regions impacted by cosmic rays. osti.gov Using a synchrotron-based experimental setup, CH₃OH⁺ ions were generated with a specific photon energy and reacted with O₂ in an octupole ion trap. The resulting product ions were then analyzed by a mass spectrometer. osti.gov

Interactive Data Table: Synchrotron Radiation Study of Methanol Cation + O₂ Reaction

| Parameter | Observation / Result | Method | Significance | Source |

| Reactants | Methanol Radical Cation (CH₃OH⁺), Molecular Oxygen (O₂) | Synchrotron Radiation Ion Source, Octupole Ion Trap | Models a potential ion-molecule reaction pathway in the upper atmosphere. | osti.gov |

| Primary Products | Protonated Formaldehyde (CH₂OH⁺), Hydroperoxyl Radical (HO₂) | Mass Spectrometry | Identifies a fast, exothermic route to the formation of the atmospherically important HO₂ radical. | osti.gov |

| Reaction Type | Hydrogen Transfer | Experimental and Computational Analysis | Elucidates the specific mechanism of the reaction, showing H-transfer from the C-H bond. | osti.gov |

| Energy Dependence | Reactivity was observed to decrease as photon energy increased. | Varied Synchrotron Photon Energy (10.8-11.6 eV) | Provides detailed insight into the reaction dynamics. | osti.gov |

Computational and Theoretical Investigations of Methanol, Hydroperoxy

Quantum Chemical Calculations of Molecular Structure and Energetics

A variety of quantum chemical methods have been employed to investigate the molecular structure and energetics of HMHP. These methods range from high-accuracy ab initio and coupled cluster techniques to more computationally efficient density functional theory approaches.

Ab Initio and Coupled Cluster Methods (e.g., CCSD(T), MP2)

Ab initio methods, particularly coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)), are considered the "gold standard" for high-accuracy calculations of molecular properties. aip.org These methods have been extensively used to study HMHP and related species. For instance, the structures and energetics of intermediates and transition states in the atmospheric oxidation of HMHP by hydroxyl radicals have been examined using the CCSD(T)/6-311++G(2df,2p)//MP2/6-31G(d) level of theory. acs.orgacs.org This high-level approach provides reliable reaction enthalpies and barrier heights. acs.orgacs.org

Second-order Møller-Plesset perturbation theory (MP2) is another widely used ab initio method that offers a good balance between accuracy and computational cost. chemrxiv.org It has been employed for geometry optimizations and to study the potential energy surface of HMHP reactions. acs.orgacs.org However, in some cases, MP2 has been shown to produce artifacts, such as predicting a shallow minimum for the HOCHOOH radical which was found to be unstable with more advanced methods. acs.org

Coupled-cluster methods have also been crucial in studying the excited states and photodissociation of HMHP. aip.orgnih.gov Specifically, the structure of HMHP has been examined using coupled cluster and multireference configuration interaction methods to understand its excited states and likely photodissociation products. nih.gov Furthermore, a one-dimensional local-mode model using ab initio calculated OH-stretching potential energy and dipole moment curves at the coupled-cluster level has successfully explained major features in the observed absorption and photodissociation spectra of HMHP. acs.org

The table below summarizes some of the key applications of Ab Initio and Coupled Cluster methods in the study of HMHP.

| Method | Application | Reference |

| CCSD(T) | Calculation of reaction energies and barrier heights for the oxidation of HMHP by OH radicals. | researchgate.net |

| CCSD(T) | Study of the excited states and photodissociation of HMHP. | aip.orgnih.gov |

| CCSD(T)-F12a | Prediction of geometries for HMHP conformers. | aip.org |

| MP2 | Geometry optimization of stationary points on the potential energy surface of HMHP reactions. | acs.orgacs.org |

| QCISD(T) | Single point energy calculations to determine the energy of reactants, complexes, transition states, and products in the reaction of HMHP with CH₂OO. | rsc.orgrsc.org |

Density Functional Theory (DFT) Approaches (e.g., B3LYP, M06-2X, MN15-L, B2PLYP-D3, M08-HX, M08-SO)

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient tool for studying large molecular systems, including those relevant to atmospheric chemistry. chemrxiv.org A variety of functionals have been applied to investigate the properties and reactions of HMHP.

The B3LYP functional is one of the most widely used hybrid functionals and has been employed for geometry optimizations of stationary points in the reaction of the Criegee intermediate (H₂COO) with water to form HMHP. nih.gov However, for certain reactions, other functionals have shown better performance. nih.gov For example, the M06-2X functional has been recommended for thermochemistry and kinetics applications, demonstrating good performance in calculating reaction barrier heights. polyu.edu.hk It has been used to optimize the geometries of reactants, complexes, transition states, and products in the reaction of HMHP with the simplest Criegee intermediate, CH₂OO. rsc.orgrsc.org Similarly, the MN15-L functional has been shown to provide accurate barrier heights for reactions involving Criegee intermediates. polyu.edu.hk

The double-hybrid B2PLYP-D3 functional, which includes empirical dispersion corrections, has been shown to yield geometries and vibrational frequencies comparable in accuracy to CCSD(T) calculations for stationary points. polyu.edu.hk This makes it a valuable tool for studying the intricate potential energy surfaces of HMHP reactions. rsc.orgrsc.org Additionally, the M08-HX and M08-SO hybrid meta-GGA functionals have been identified as promising candidates for direct dynamics studies due to their ability to achieve sub-kcal mol⁻¹ agreement with high-level ab initio results for reaction energies and barrier heights. researchgate.net

The following table provides an overview of the application of various DFT functionals in the study of HMHP.

| DFT Functional | Application | Reference |

| B3LYP | Geometry optimization of stationary points in the H₂COO + H₂O reaction. | nih.gov |

| M06-2X | Geometry optimization and frequency calculations for the OH-initiated oxidation of hydroxyalkyl hydroperoxides. | copernicus.org |

| M06-2X | Investigation of the reaction between CH₂OO and HMHP. | rsc.orgrsc.orgpolyu.edu.hk |

| MN15-L | Geometry optimization and IRC calculations for the reaction of HMHP with CH₂OO. | rsc.orgrsc.orgpolyu.edu.hk |

| B2PLYP-D3 | Geometry optimization and frequency calculations for the reaction of HMHP with CH₂OO. | rsc.orgrsc.orgpolyu.edu.hk |

| M08-HX, M08-SO | Calculation of reaction energies and barrier heights for reactions of methanol (B129727), as a proxy for understanding reactions of HMHP. | researchgate.net |

Multireference Methods (e.g., CASPT2, MR-SDCI)

For molecules with significant multireference character, such as those in excited states or undergoing bond breaking, single-reference methods like CCSD(T) and many DFT functionals may not be adequate. acs.org In these cases, multireference methods are essential for obtaining accurate results. acs.org

Complete Active Space Second-Order Perturbation Theory (CASPT2) and Multireference Singles and Doubles Configuration Interaction (MR-SDCI) are two such methods that have been applied to study critical structures in the atmospheric oxidation of HMHP. acs.orgacs.org These methods help to ensure the reliability of the calculated energetics and reaction pathways, especially for transition states that may exhibit multireference character. acs.orgacs.org For example, the transition state for the reaction of the HOCH₂O radical with O₂ was studied at the CASPT2 level to account for possible multireference effects. acs.org

Multireference methods have also been instrumental in investigating the excited states and photodissociation of HMHP. aip.orgnih.gov The vertical excitation energies for several excited states of HMHP and the energies along various dissociation pathways have been calculated using multireference configuration interaction (MRCI) methods based on complete active space self-consistent field (CASSCF) reference wave functions. aip.org These calculations have been crucial for interpreting experimental UV absorption spectra and elucidating the photodissociation mechanism of HMHP. aip.orgnih.gov Furthermore, studies on the hydroxymethoxy radical (H₂C(OH)O·), a potential photofragment of HMHP, have utilized CASSCF/CASPT2 and SA-MCSCF/MR-SDCI to explore its low-lying electronic states. aip.orgwhiterose.ac.uk

Basis Set Extrapolation Techniques (e.g., Complete Basis Set Limit)

To achieve high accuracy in quantum chemical calculations, it is often necessary to extrapolate the results to the complete basis set (CBS) limit. uni-muenchen.de This is because calculations with finite basis sets introduce a basis set truncation error. uni-muenchen.de Extrapolation techniques are particularly important for highly correlated methods where basis set effects can be significant. uni-muenchen.de

For the study of HMHP and related reactions, CBS extrapolation schemes have been used in conjunction with coupled-cluster and other high-level ab initio methods. researchgate.net For example, reaction energies and barrier heights have been computed with CCSD(T) theory extrapolated to the CBS limit using correlation-consistent basis sets. researchgate.net This approach helps to minimize the basis set truncation error and provide more reliable energetic data. The "CCSD(T)/CBS + CV" composite scheme, which accounts for extrapolation to the complete basis-set limit as well as core-valence correlation effects, has been used to obtain accurate structural and energetic data for the decomposition of the hydroxymethyl peroxy radical. aip.org

Core-Valence and Scalar Relativistic Corrections

For calculations aiming for very high accuracy (sub-kJ/mol), it is often necessary to include corrections for effects that are typically neglected in standard calculations. These include core-valence correlation and scalar relativistic effects. researchgate.net

Core-valence corrections account for the correlation between core and valence electrons, which can have a small but significant impact on the total energy. aip.org Scalar relativistic corrections account for the effects of relativity on the electronic structure, which become more important for heavier elements. aip.org In the context of HMHP, these corrections have been included in high-level ab initio calculations to further refine the computed reaction energies and barrier heights, ensuring the highest possible accuracy. researchgate.net For instance, in a study of the reactions of methanol with the hydroperoxyl and methyl radicals, which serves as a model for HMHP chemistry, the CCSD(T)/CBS results were further refined by including core-valence corrections and scalar relativistic effects. researchgate.net

Reaction Mechanism Elucidation

Computational chemistry plays a pivotal role in elucidating the complex reaction mechanisms involving HMHP in the atmosphere. By mapping out the potential energy surfaces of various reactions, researchers can identify the most favorable pathways, determine reaction rates, and predict the final products.

Another important reaction is the interaction of HMHP with the Criegee intermediate CH₂OO. rsc.orgrsc.org Quantum chemical calculations have explored the addition of CH₂OO to the different oxygen atoms of HMHP. rsc.org The most favorable channel is predicted to be the formation of an ether oxide, HOCH₂O(O)CH₂OOH. rsc.orgrsc.org This reaction has a negative barrier, suggesting it can proceed readily in the atmosphere. rsc.orgrsc.org Furthermore, the ether oxide product is predicted to react rapidly with SO₂ to form SO₃, which can then lead to the formation of sulfuric acid, a key component of acid rain and atmospheric aerosols. rsc.org This suggests that the reaction between CH₂OO and HMHP could be an indirect source of atmospheric sulfuric acid. rsc.org

The decomposition of HMHP itself is also a crucial process. Theoretical investigations have explored various decomposition pathways, including the formation of formic acid and water, as well as formaldehyde (B43269) and hydrogen peroxide. nih.gov Recent studies employing quasiclassical trajectory calculations on a full-dimensional ab initio potential energy surface have revealed a significant "roaming" mechanism in the decomposition of HMHP following the reaction of CH₂OO with water. acs.org This roaming pathway involves the near-dissociation of HMHP into OH and hydroxymethoxy radicals, followed by an internal hydrogen abstraction to form water and formic acid. acs.org This mechanism was found to be the dominant route to these products, highlighting the importance of dynamical effects in understanding the fate of HMHP. acs.org

Characterization of Intermediates and Transition States

The study of the hydroperoxymethyl radical's reactions involves the detailed characterization of the potential energy surface (PES), which includes identifying and characterizing all relevant intermediates (IM) and transition states (TS). rsc.org Geometries of these stationary points are typically optimized using methods like hybrid density functional theory (DFT), such as B3LYP, with basis sets like 6-311G(d,p). rsc.org To ensure the accuracy of the energy calculations, higher-level methods like coupled-cluster theory with complete basis set (CBS) extrapolation are often employed on the DFT-optimized geometries. rsc.org

For instance, in the reaction of the hydroperoxy radical (HO₂) with the hydroperoxymethyl radical (HOCH₂O₂), both singlet and triplet potential energy surfaces are explored. rsc.orgresearchgate.net On the triplet surface, reaction mechanisms include hydrogen abstraction, concerted elimination, and SN2-type displacement. rsc.org The singlet surface involves direct hydrogen abstraction and addition/elimination mechanisms. rsc.org

A key feature of these reactions is the formation of pre-reactive complexes, often stabilized by hydrogen bonds, which can significantly influence the reaction pathways. rsc.orgresearchgate.net Theoretical studies have identified multiple conformations for intermediates, such as the tetroxide adduct HOCH₂O₄H formed in the HO₂ + HOCH₂O₂ reaction. rsc.org The stability of these intermediates is crucial in determining the subsequent reaction steps.

Transition states are located using algorithms like the Berny algorithm and are confirmed by the presence of a single imaginary frequency in the vibrational analysis. rsc.org This imaginary frequency corresponds to the motion along the reaction coordinate. nih.govfrontiersin.org The relative energies of these transition states determine the favorability of different reaction channels. For example, in the formation of formic acid from the HO₂ + HOCH₂O₂ reaction, the transition state with a five-membered ring (TS-S2) was found to have the lowest energy barrier compared to those with six- or seven-membered rings. rsc.org

The table below summarizes some of the key intermediates and transition states characterized in theoretical studies of reactions involving hydroperoxymethyl radicals.

| Species Type | Description | Key Features | Computational Method |

| Intermediate | Pre-reactive complex (HOCH₂O₂···HO₂) | Stabilized by hydrogen bonding. rsc.orgresearchgate.net | B3LYP/6-311G(d,p) |

| Intermediate | Tetroxide adduct (HOCH₂O₄H) | Formed via a barrierless addition path. rsc.org | B3LYP/6-311G(d,p) |

| Transition State | H-abstraction (Triplet surface) | Leads to the formation of HOCH₂OOH + O₂. rsc.orgresearchgate.net | CCSD(T)/CBS//B3LYP/6-311G(d,p) |

| Transition State | Addition/elimination (Singlet surface) | Involves cyclic structures (four- to seven-membered rings). rsc.orgrsc.org | CCSD(T)/CBS//B3LYP/6-311G(d,p) |

| Intermediate | Hydroperoxyalkyl radical (QOOH) | Formed from isomerization of alkylperoxy radicals. dlut.edu.cnacs.org | G4, CBS-QB3 |

Intrinsic Reaction Coordinate (IRC) Calculations

Intrinsic Reaction Coordinate (IRC) calculations are a crucial step in theoretical studies to confirm that a located transition state smoothly connects the intended reactants and products along the minimum energy pathway. rsc.orgresearchgate.netuni-muenchen.de An IRC path is defined in mass-weighted coordinates and represents the path a molecule would take moving down from the transition state with zero kinetic energy. uni-muenchen.descm.com

The process starts from the optimized geometry of the transition state and follows the path of steepest descent in both the forward and backward directions. scm.com This confirms the connection between the transition state and the corresponding minima (reactants and products or intermediates). researchgate.net For example, in the reaction of HO₂ with HOCH₂O₂, IRC calculations were used to verify that the predicted transition states connect the designated reactants and products, ensuring the validity of the proposed reaction mechanisms. rsc.org

IRC calculations provide a detailed picture of the reaction pathway, including the energy profile and the geometric changes that occur as the reaction progresses. scm.com The full IRC potential can be constructed by performing scans from the transition states to the equilibrium structures. nih.gov This information is invaluable for understanding the dynamics of the reaction.

Kinetic Modeling and Rate Constant Predictions

Theoretical kinetics provides a framework for calculating reaction rate constants, which are essential for chemical models of atmospheric and combustion processes. Various theoretical methods are employed to predict the temperature and pressure dependence of reaction rates involving the hydroperoxymethyl radical.

Transition State Theory (TST) and Variational Transition State Theory (VRC-TST)

Transition State Theory (TST) is a fundamental theory used to explain the rates of elementary chemical reactions. wikipedia.org It assumes a quasi-equilibrium between reactants and an "activated complex" at the transition state. wikipedia.org The rate constant is then calculated based on the properties of this transition state.

Variational Transition State Theory (VTST) is an extension of TST where the dividing surface between reactants and products is varied to minimize the calculated rate constant, thereby accounting for recrossing effects. umn.edudtic.milscispace.com This is particularly important for reactions with no clear energy barrier. researchgate.net Canonical Variational Transition State Theory (CVT) is a specific implementation of VTST. nih.gov

For reactions involving the hydroperoxymethyl radical, such as its reaction with HO₂, rate coefficients have been calculated over a wide range of temperatures (e.g., 200–2000 K) using VTST. rsc.org In some studies, a dual-level strategy is employed, combining conventional TST with high-level electronic structure calculations and VTST with density functional theory. researchgate.net For reactions like the hydrogen abstraction from alkanes by the hydroperoxyl radical, Reaction Class Transition State Theory (RC-TST) has been applied, which provides an efficient way to estimate rate constants for a family of similar reactions. nih.govfrontiersin.orgacs.org

The table below presents a comparison of different TST-based methods used in the study of hydroperoxymethyl radical reactions.

| Theory | Description | Application Example |

| Conventional TST | Assumes a fixed transition state at the saddle point of the potential energy surface. wikipedia.org | Initial estimation of rate constants; often used with high-level electronic structure methods. researchgate.net |

| Variational TST (VTST) | Optimizes the location of the transition state to minimize the rate constant. umn.edu | Calculation of temperature-dependent rate constants for HO₂ + HOCH₂O₂. rsc.orgresearchgate.net |

| Canonical VTST (CVT) | A specific type of VTST that minimizes the rate constant for a canonical ensemble. nih.gov | Used in conjunction with tunneling corrections for H-abstraction reactions. nih.gov |

| Reaction Class TST (RC-TST) | Uses a reference reaction to estimate rate constants for a class of similar reactions. nih.govfrontiersin.org | Hydrogen abstraction by HO₂ from various organic molecules. acs.org |

RRKM Theory Applications

Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to calculate the rates of unimolecular reactions. wikipedia.orgscribd.com It assumes that energy is rapidly redistributed among all the vibrational modes of a molecule before reaction occurs. wikipedia.org This theory is particularly useful for describing the energy dependence of reaction rates.

In the context of hydroperoxymethyl chemistry, RRKM theory is often coupled with master equation simulations to compute temperature- and pressure-dependent rate constants for decomposition pathways. researchgate.net For example, it has been used to study the decomposition of hydroperoxymethyl formate (B1220265) (HOOCH₂OCHO), a key intermediate in dimethyl ether oxidation. researchgate.net The theory helps to predict the branching ratios between different decomposition channels as a function of energy and pressure.

Master Equation Simulations for Pressure Dependence and Product Branching

Master equation simulations are a powerful tool for modeling the kinetics of complex reaction systems, especially those that are dependent on pressure. rsc.org They describe the time evolution of the populations of different energy levels of the reacting species, accounting for collisional energy transfer with a bath gas.

These simulations are crucial for understanding the competition between different reaction pathways, such as the stabilization of an adduct versus its decomposition or isomerization. rsc.org For reactions involving the hydroperoxymethyl radical, master equation simulations have been used to:

Predict the pressure dependence of product branching ratios. researchgate.net

Model the fall-off behavior of reaction rates between the low-pressure and high-pressure limits.

Investigate the role of chemically activated intermediates. whiterose.ac.uk

For instance, in the reaction of the 2-methylallyl radical with O₂, master equation simulations using the MESMER program were employed to model the system and optimize kinetic parameters by fitting them to experimental data. rsc.org Similarly, for the reaction of HO₂ with aldehydes, master equation calculations have been used to determine the pressure-dependent rate constants. researchgate.net

Spectroscopic Parameter Prediction

Computational methods are also employed to predict the spectroscopic parameters of transient species like the hydroperoxymethyl radical and related compounds. These predictions are vital for guiding and interpreting experimental spectroscopic studies aimed at detecting and characterizing these species.

Theoretical calculations can provide information on:

Vibrational frequencies: Harmonic vibrational frequencies are calculated at the same level of theory used for geometry optimization (e.g., B3LYP/6-311G(d,p)) and are used to characterize stationary points and for zero-point energy corrections. rsc.org For more accurate predictions, methods like CCSD(T) can be used. nih.gov

Rotational constants: These are derived from the optimized geometries and are essential for predicting rotational spectra, which can be used for interstellar searches of these radicals. researchgate.net

Absorption spectra: The absorption spectra of molecules like hydroperoxymethyl thioformate (HPMTF) have been computationally predicted using methods like the Nuclear Ensemble Approach (NEA) and CASPT2 to estimate their photolytic behavior in the atmosphere. mdpi.com

The table below shows examples of predicted spectroscopic data for species related to hydroperoxymethyl chemistry.

| Spectroscopic Parameter | Molecule | Predicted Value | Method |

| Vibrational Frequency (ν(OO)) | CH₃S(O)OO• | 1100.3/1081.3 cm⁻¹ (syn/anti) | Not specified |

| Vibrational Frequency (ν(OO)) | CH₃SOO• | 1173 cm⁻¹ | Not specified |

| Absorption Spectrum | Hydroperoxymethyl thioformate (HPMTF) | Calculated in gas and aqueous phases | NEA/CASPT2 |

These theoretical predictions provide a powerful complement to experimental studies, enabling a more complete understanding of the structure, reactivity, and atmospheric fate of the hydroperoxymethyl radical.

Rotational Constants and Harmonic Frequencies

The hydroperoxymethyl radical (CH₂OOH) is a key intermediate in various chemical systems, and its detection and characterization are heavily supported by computational predictions of its spectroscopic parameters. acs.org Theoretical calculations provide essential data on its rotational constants and vibrational frequencies, which are crucial for identifying this radical via spectroscopic methods.

Rotational Constants: The rotational constants (A, B, and C) are fundamental properties that define the rotational spectrum of a molecule. For the hydroperoxymethyl radical, these constants have been determined through various computational methods. These values are critical for microwave spectroscopy, which allows for the precise identification of molecules in the gas phase, such as in the interstellar medium or in laboratory-based reaction studies. While experimental values are scarce due to the radical's transient nature, theoretical values provide a reliable guide. The NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB) lists calculated values for these constants. nist.gov

Harmonic Frequencies: Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is another powerful tool for identifying molecular species. The harmonic vibrational frequencies correspond to the fundamental modes of vibration of the molecule. For the hydroperoxymethyl radical, these frequencies have been calculated using several electronic structure methods, such as Density Functional Theory (DFT) and coupled-cluster approaches. acs.orgosti.gov These theoretical frequencies help in assigning the peaks observed in experimental IR spectra. For instance, a study on the reaction of the acetonyl radical with O₂ involved the calculation of harmonic vibrational frequencies for the CH₂OOH radical to characterize it as a product. osti.gov

The table below presents a set of calculated harmonic vibrational frequencies for the hydroperoxymethyl radical, sourced from the NIST CCCBDB. nist.gov These values represent the fundamental vibrational modes of the molecule.

Table 1: Calculated Harmonic Frequencies for the Hydroperoxymethyl Radical (CH₂OOH). Data sourced from the NIST CCCBDB, based on calculations at the B3LYP/6-31G(d) level of theory.

Excited State Analysis and Photodissociation Modeling

The photochemical behavior of the hydroperoxymethyl radical is intrinsically linked to the photodissociation of its parent molecule, hydroxymethyl hydroperoxide (HOCH₂OOH). Computational studies have focused on the excited states of HOCH₂OOH to understand the pathways that lead to its decomposition and the formation of radical products under atmospheric conditions.

High-level ab initio methods, including coupled-cluster (CC) and multireference configuration interaction (MRCI), have been employed to investigate the excited states and potential photodissociation products of HOCH₂OOH. nist.gov These studies calculate the vertical excitation energies to map the electronic state landscape and analyze the potential energy surfaces along various dissociation coordinates, such as the O–O, O–H, C–O, and C–H bonds. nist.gov

Key findings from these theoretical models indicate that upon absorption of UV radiation, the most likely dissociation channel is the cleavage of the weak O–O bond. nist.gov Experimental studies, which observe formic acid and water as the main products, have largely assumed that the initial step is the breaking of the O–O bond to form a hydroxymethoxy radical (HOCH₂O•) and a hydroxyl radical (•OH). nist.gov

The table below shows the calculated vertical excitation energies for the lowest excited states of hydroxymethyl hydroperoxide (HOCH₂OOH), which are crucial for understanding its photochemistry.

Table 2: Calculated vertical excitation energies for hydroxymethyl hydroperoxide (HOCH₂OOH) at the MRCI/aug-cc-pVTZ level of theory. These excitations are from the ground state (X̃ ¹A') to the low-lying singlet excited states. Data sourced from Eisfeld and Francisco (2008). nist.gov

The theoretical modeling of the potential energy curves for the lowest excited states confirms that the O–O dissociation pathway is energetically favorable. nist.gov This photodissociation process is a significant source of radicals in environments where HOCH₂OOH is present, and the computational analysis provides the fundamental mechanistic details that govern this chemistry.

Contribution to Atmospheric Composition

HMHP plays a crucial role in influencing the chemical makeup of the atmosphere, primarily through its function as a source of formic acid and its impact on the budget of hydroxyl (OH) and hydroperoxyl (HO₂) radicals, collectively known as HOₓ.

The atmospheric oxidation of HMHP is a notable contributor to the tropospheric budget of formic acid. The reaction of HMHP with hydroxyl radicals (OH) is a key pathway for its degradation and subsequent formation of formic acid. acs.org This process is particularly significant as it provides an atmospheric source of formic acid, a ubiquitous carboxylic acid that influences precipitation acidity. acs.org

Theoretical and laboratory studies have elucidated the mechanisms of this transformation. The oxidation of HMHP by OH radicals can proceed via hydrogen abstraction from different sites on the molecule. Abstraction of a hydrogen atom from the methyl group leads to the formation of formic acid. researchgate.netcopernicus.org Global chemical transport models have been used to estimate the contribution of this pathway to the global formic acid budget. One study, using the GEOS-Chem model, estimated that the oxidation of HMHP by OH radicals contributes approximately 1.7 Tg yr⁻¹ to the global annual production of formic acid. researchgate.netcopernicus.org

| Parameter | Value | Significance |

|---|---|---|

| Global Annual Formic Acid Production from HMHP + OH | 1.7 Tg yr⁻¹ | Represents a significant secondary source of atmospheric formic acid. |

The decomposition of HMHP can also yield formic acid and water, further highlighting its role as a precursor. copernicus.org Theoretical investigations have supported the idea that the degradation of HMHP can be a source of formic acid in the atmosphere. copernicus.org

The oxidation of HMHP initiated by OH radicals leads to the formation of peroxy radicals. acs.org The fate of these peroxy radicals, particularly their reactions with nitric oxide (NO) or HO₂, determines the impact on the HOₓ budget. For instance, the reaction of the hydroxymethylperoxy radical (HOCH₂OO•) with NO can lead to the formation of HO₂.

Furthermore, the decomposition of HMHP can produce OH radicals, acting as a source. nih.gov One of the decomposition pathways for HMHP involves a homolytic cleavage that produces H₂COOH and OH radicals. nih.gov The balance between the consumption and production of HOₓ radicals through the chemistry of HMHP is dependent on various atmospheric conditions, including the concentrations of other pollutants like NOₓ. The reactions of organic hydroperoxides, such as HMHP, serve as both a reactive sink and a mobile reservoir for HOₓ radicals. noaa.gov

Role in Aerosol and Particulate Matter Formation

HMHP is implicated in the formation of secondary organic aerosol (SOA) and particulate matter (PM), which have significant impacts on air quality and climate.

Due to its hydroxyl and hydroperoxide functional groups, HMHP has a relatively low volatility, which makes it a potential contributor to the formation and growth of SOA. copernicus.org Hydroxy hydroperoxides, in general, can contribute to SOA growth after partitioning from the gas phase to the particle phase. mdpi.com The ozonolysis of alkenes is a known source of atmospheric peroxides, including HMHP, which can then participate in SOA formation.